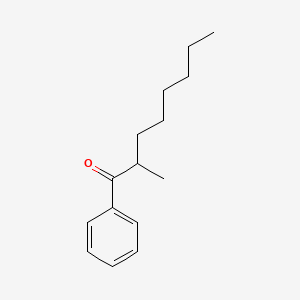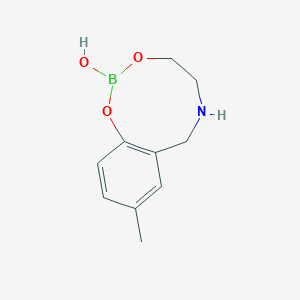
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a unique structure that includes a boron atom integrated into a dioxazaboronin ring system. The presence of boron in its structure makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol typically involves multiple steps. One common method starts with the reaction of a chloromethyloxadiazole with ethylenediamine, followed by a series of cyclization and substitution reactions . The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds.
Scientific Research Applications
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules.
Industry: It finds applications in the development of new materials and catalysts due to its unique boron-containing structure.
Mechanism of Action
The mechanism of action of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to σ-receptors, influencing various cellular processes. Additionally, its inhibition of β-secretase-1 (BACE-1) and cytochrome Cyp8b1 can modulate enzymatic activities and metabolic pathways . The exact molecular interactions and pathways are still under investigation, but the compound’s boron atom plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: This compound shares a similar tetrahydro structure but lacks the boron atom, making it less versatile in certain applications.
2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride: Another similar compound with a tetrahydro structure, but it contains nitrogen instead of boron, leading to different chemical properties.
Uniqueness
The uniqueness of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol lies in its boron-containing dioxazaboronin ring system. This structure imparts unique chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
119673-41-5 |
|---|---|
Molecular Formula |
C10H14BNO3 |
Molecular Weight |
207.04 g/mol |
IUPAC Name |
2-hydroxy-9-methyl-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronine |
InChI |
InChI=1S/C10H14BNO3/c1-8-2-3-10-9(6-8)7-12-4-5-14-11(13)15-10/h2-3,6,12-13H,4-5,7H2,1H3 |
InChI Key |
YIIDGHPDDPSMSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCC2=C(O1)C=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
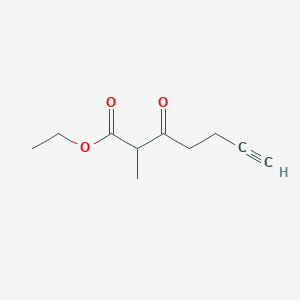
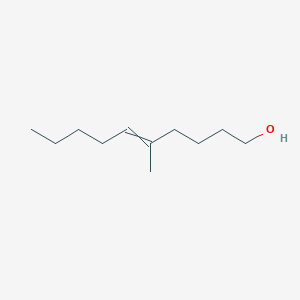
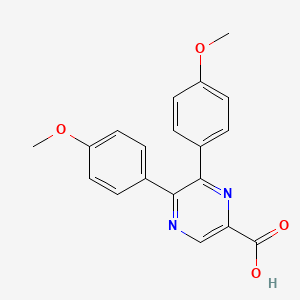
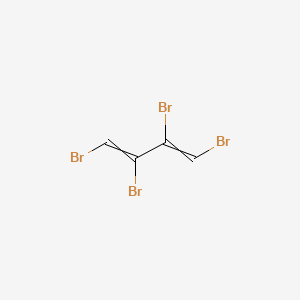

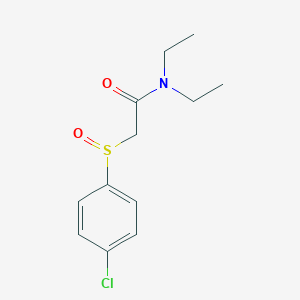
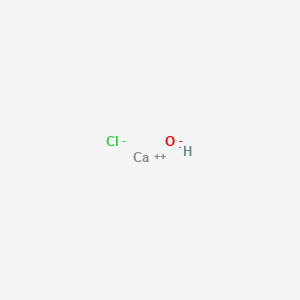
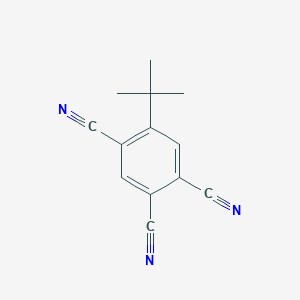
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
